molecular formula C17H26N2O4 B13305386 Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

Cat. No.: B13305386
M. Wt: 322.4 g/mol
InChI Key: HOLBDCVVRNEFPW-UHFFFAOYSA-N
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Description

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthesis methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.

Chemical Reactions Analysis

Types of Reactions

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonylimidazolide, DBU, and Si(OMe)4. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted carbamates .

Scientific Research Applications

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and proteins through carbamoylation reactions. This modification can alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamicacid,[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-,1,1-dimethylethylester is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-8-7-9-13(10-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)

InChI Key

HOLBDCVVRNEFPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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